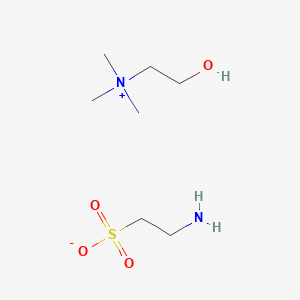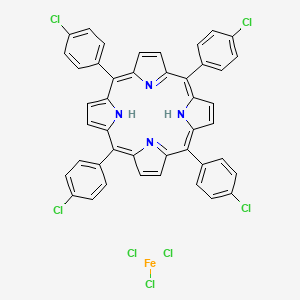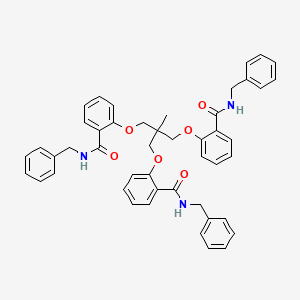![molecular formula C26H19NO2 B11927178 (S)-2-Hydroxy-2'-[(R)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927178.png)
(S)-2-Hydroxy-2'-[(R)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Hydroxy-2’-[®-hydroxy(4-pyridyl)methyl]-[1,1’-binaphthalene] is a chiral compound that features a binaphthalene core with hydroxyl and pyridyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxy-2’-[®-hydroxy(4-pyridyl)methyl]-[1,1’-binaphthalene] typically involves the asymmetric oxidative coupling of 2-naphthol derivatives. One common method employs copper (II) chloride as an oxidant in the presence of a chiral ligand such as (S)-(+)-amphetamine . The reaction proceeds through the formation of a radical intermediate, which couples to form the binaphthalene structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar oxidative coupling reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Hydroxy-2’-[®-hydroxy(4-pyridyl)methyl]-[1,1’-binaphthalene] undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The pyridyl group can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted binaphthalene derivatives.
Applications De Recherche Scientifique
(S)-2-Hydroxy-2’-[®-hydroxy(4-pyridyl)methyl]-[1,1’-binaphthalene] has a wide range of scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of (S)-2-Hydroxy-2’-[®-hydroxy(4-pyridyl)methyl]-[1,1’-binaphthalene] involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. These interactions facilitate the formation of chiral environments, which are crucial for asymmetric catalysis. The compound’s hydroxyl and pyridyl groups play a key role in its binding affinity and selectivity towards specific substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Bi-2-naphthol (BINOL): A widely used chiral ligand in asymmetric synthesis.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): Another chiral ligand with applications in catalysis.
Bipyridine derivatives: Used as ligands in coordination chemistry and catalysis.
Uniqueness
(S)-2-Hydroxy-2’-[®-hydroxy(4-pyridyl)methyl]-[1,1’-binaphthalene] is unique due to its combination of hydroxyl and pyridyl groups, which provide additional sites for functionalization and enhance its versatility in various chemical reactions. Its chiral nature and ability to form stable complexes with metal ions make it a valuable compound in asymmetric synthesis and catalysis.
Propriétés
Formule moléculaire |
C26H19NO2 |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
1-[2-[(R)-hydroxy(pyridin-4-yl)methyl]naphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C26H19NO2/c28-23-12-10-18-6-2-4-8-21(18)25(23)24-20-7-3-1-5-17(20)9-11-22(24)26(29)19-13-15-27-16-14-19/h1-16,26,28-29H/t26-/m1/s1 |
Clé InChI |
JYJLRFUVMXNOEH-AREMUKBSSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)[C@@H](C5=CC=NC=C5)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)C(C5=CC=NC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B11927110.png)




![(R)-7'-[(R)-Hydroxy(phenyl)methyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-ol](/img/structure/B11927142.png)
![[5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid](/img/structure/B11927148.png)




![Hexadecyl[6-(hexadecylamino)-2,3,4,5-tetrahydroxyhexyl]amine](/img/structure/B11927185.png)
